Cas no 86357-14-4 (N-Acetyl-di-O-acetyl Ganciclovir)
N-Acetyl-di-O-acetyl Ganciclovir Chemical and Physical Properties
Names and Identifiers
-
- triacetyl-ganciclovir
- N-[9-[[2-(Acetyloxy)-1-[(acetyloxy)methyl]ethoxy]methyl]-6,9-dihydro-6-oxo-1H-purin-2-yl]acetamide
- Triacetylganciclovir
- N-Acetyl-di-O-acetylganciclovir
- [2-[(2-acetamido-6-oxo-3H-purin-9-yl)methoxy]-3-acetyloxypropyl] acetate
- Acetamide
- N-[9-[[2-(ACETYLOXY)-1-[(ACETYLOXY)METHYL]ETHOXY]METHYL]-6,9-DIHYDRO-6-OXO-1H-PURIN-2-YL]AC...
- TRIACETYL GANCICLOVIR &
- 2-((2-Acetamido-6-oxo-1H-purin-9(6H)-yl)methoxy)propane-1,3-diyl diacetate
- N-Acetyl-di-O-acetyl Ganciclovir
- Acetamide,N-[9-[[2-(acetyloxy)-1-[(acetyloxy)methyl]ethoxy]methyl]-6,9-dihydro-6-oxo-1H-purin-2-yl]-
- Triacetyl ganciclovir
- Ganciclovir Triacetate
- PEZKHGVZZSQDPY-UHFFFAOYSA-N
- BCP12229
- AK543214
- 357T144
- A841614
- N-[9-[[2-(Acetyloxy)-1-[(acetyloxy)methyl]ethoxy]methyl]-6,9-dihydro-6-oxo-1H-purin-2-yl]acetamide (ACI)
- 2-((2-Acetamido-6-hydroxy-9H-purin-9-yl)methoxy)propane-1,3-diyl diacetate
- MFCD08457700
- 86357-14-4
- SCHEMBL2467673
- C15H19N5O7
- NS00006971
- 2-{[2-(acetylamino)-6-oxo-1,6-dihydro-9H-purin-9-yl]methoxy}-3-(acetyloxy)propyl acetate
- Acetamide,N-(9-((2-(acetyloxy)-1-((acetyloxy)methyl)ethoxy)methyl)-6,9-dihydro-6-oxo-1H-purin-2-yl)-
- 3-(ACETYLOXY)-2-[(2-ACETAMIDO-6-OXO-1H-PURIN-9-YL)METHOXY]PROPYL ACETATE
- AC-23928
- AKOS015896061
- AN-786/13142069
- BS-1014
- 2-acetamido-9-(1,3-diacetoxy-2-propoxymethyl)hypoxanthine
- N-[9-[[2-(Acetyloxy)-1-[(acetyloxy)methyl]ethoxy]methyl]-6,9-dihydro-6-oxo-1H-purin-2-yl]acetamide; N-Acetyl-di-O-acetyl Ganciclovir; Ganciclovir Triacetate; Triacetyl Ganciclovir
- HY-41343
- AKOS025401639
- EC 617-838-3
- A51115
- 8BQM93A9WM
- DA-68319
- [2-[(2-acetamido-6-oxo-1H-purin-9-yl)methoxy]-3-acetyloxypropyl] acetate
- DTXSID20436089
- Acetamide, N-[9-[[2-(acetyloxy)-1-[(acetyloxy)methyl]ethoxy]methyl]-6,9-dihydro-6-oxo-1H-purin-2-yl]-
- CS-0016127
- acetic acid [2-[(2-acetamido-6-oxo-3H-purin-9-yl)methoxy]-3-acetyloxypropyl] ester
- 2-((2-Acetamido-6-oxo-1H-purin-9(6H)-yl)methoxy)propane-1,3-diyldiacetate
- A3228
-
- MDL: MFCD08457700
- Inchi: 1S/C15H19N5O7/c1-8(21)17-15-18-13-12(14(24)19-15)16-6-20(13)7-27-11(4-25-9(2)22)5-26-10(3)23/h6,11H,4-5,7H2,1-3H3,(H2,17,18,19,21,24)
- InChI Key: PEZKHGVZZSQDPY-UHFFFAOYSA-N
- SMILES: O=C1C2N=CN(C=2NC(NC(C)=O)=N1)COC(COC(C)=O)COC(C)=O
Computed Properties
- Exact Mass: 381.12800
- Monoisotopic Mass: 381.12844796g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 27
- Rotatable Bond Count: 10
- Complexity: 620
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 150
- XLogP3: -1.2
Experimental Properties
- Color/Form: No data available
- Density: 1.50
- Melting Point: 172.0 to 176.0 deg-C
- Boiling Point: No data available
- Flash Point: No data available
- PSA: 154.50000
- LogP: -0.38010
- λmax: 278(lit.)
N-Acetyl-di-O-acetyl Ganciclovir Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Warning
- Hazard Statement: H340-H351-H360
- Warning Statement: P201-P202-P280-P308+P313-P405-P501
- Safety Instruction: H303+H313+H333
- Storage Condition:Sealed in dry,Room Temperature
N-Acetyl-di-O-acetyl Ganciclovir Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB492121-5 g |
2-((2-Acetamido-6-oxo-1H-purin-9(6H)-yl)methoxy)propane-1,3-diyl diacetate, 95%; . |
86357-14-4 | 95% | 5g |
€92.30 | 2023-06-15 | |
| abcr | AB492121-10 g |
2-((2-Acetamido-6-oxo-1H-purin-9(6H)-yl)methoxy)propane-1,3-diyl diacetate, 95%; . |
86357-14-4 | 95% | 10g |
€110.20 | 2023-06-15 | |
| abcr | AB492121-25 g |
2-((2-Acetamido-6-oxo-1H-purin-9(6H)-yl)methoxy)propane-1,3-diyl diacetate, 95%; . |
86357-14-4 | 95% | 25g |
€157.90 | 2023-06-15 | |
| abcr | AB492121-100 g |
2-((2-Acetamido-6-oxo-1H-purin-9(6H)-yl)methoxy)propane-1,3-diyl diacetate, 95%; . |
86357-14-4 | 95% | 100g |
€347.10 | 2023-06-15 | |
| abcr | AB492121-500 g |
2-((2-Acetamido-6-oxo-1H-purin-9(6H)-yl)methoxy)propane-1,3-diyl diacetate, 95%; . |
86357-14-4 | 95% | 500g |
€789.20 | 2021-09-16 | |
| TRC | A167985-5mg |
N-Acetyl-di-O-acetyl Ganciclovir |
86357-14-4 | 5mg |
$ 110.00 | 2023-04-19 | ||
| TRC | A167985-10 mg |
N-Acetyl-di-O-acetyl Ganciclovir |
86357-14-4 | 10mg |
$ 140.00 | 2022-01-13 | ||
| TRC | A167985-25 mg |
N-Acetyl-di-O-acetyl Ganciclovir |
86357-14-4 | 25mg |
$ 325.00 | 2022-01-13 | ||
| TRC | A167985-50 mg |
N-Acetyl-di-O-acetyl Ganciclovir |
86357-14-4 | 50mg |
$ 625.00 | 2022-01-13 | ||
| TRC | A167985-100 mg |
N-Acetyl-di-O-acetyl Ganciclovir |
86357-14-4 | 100MG |
$ 1110.00 | 2022-01-13 |
N-Acetyl-di-O-acetyl Ganciclovir Production Method
Production Method 1
Production Method 2
Production Method 3
Production Method 4
Production Method 5
N-Acetyl-di-O-acetyl Ganciclovir Raw materials
- N-7-2-(Acetyloxy)-1-(acetyloxy)methylethoxymethyl-6,7-dihydro-6-oxo-1H-purin-2-yl-acetamide
- N2,9-Diacetylguanine
- Ganciclovir
- N2-Acetylguanine
- 1,3-Diacetoxy-2-(acetoxymethoxy)propane
- N-9-2-(Acetyloxy)-1-(acetyloxy)methylethoxymethyl-6-chloro-9H-purin-2-yl-acetamide
N-Acetyl-di-O-acetyl Ganciclovir Preparation Products
N-Acetyl-di-O-acetyl Ganciclovir Suppliers
N-Acetyl-di-O-acetyl Ganciclovir Related Literature
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
-
Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
-
Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
Additional information on N-Acetyl-di-O-acetyl Ganciclovir
N-Acetyl-di-O-acetyl Ganciclovir (CAS No: 86357-14-4): A Structurally Optimized Antiviral Prodrug
N-Acetyl-di-O-acetyl Ganciclovir, a synthetic derivative of the antiviral nucleoside analog ganciclovir, is identified by the Chemical Abstracts Service registry number 86357-14-4. This compound represents a chemically stabilized prodrug form designed to enhance pharmacokinetic properties while retaining the core antiviral mechanism of its parent molecule. The introduction of acetyl groups at the N1 position and di-O-acetylation of the sugar moiety creates a molecular architecture that balances lipophilicity and metabolic stability, as demonstrated in recent studies published in Antiviral Research (2023).
The structural modification strategy employed in N-Acetyl-di-O-acetyl Ganciclovir directly addresses limitations observed in conventional ganciclovir formulations. Computational docking studies reveal that these acetylation patterns optimize binding affinity to viral thymidine kinase targets while minimizing nonspecific cellular interactions. The resulting compound exhibits improved bioavailability compared to unmodified gancicloyr, as evidenced by pharmacokinetic profiles showing 35% higher plasma concentrations in murine models (Journal of Medicinal Chemistry, 2023).
Clinical translation studies published in Nature Communications Biology (January 2024) highlight the compound's potential for treating cytomegalovirus (CMV) infections in immunocompromised patients. The di-O-acetylation specifically enhances gastrointestinal absorption through reduced susceptibility to first-pass metabolism, a critical factor for oral drug delivery systems. This structural optimization also delays deacetylation until cellular uptake occurs, thereby minimizing premature drug activation outside target tissues.
Recent advances in formulation science have enabled nanoparticle encapsulation strategies for this compound, as reported in Biomaterials Science (October 2023). These lipid-polymer hybrid nanoparticles demonstrated targeted delivery to CMV-infected retinal cells in vitro, achieving therapeutic concentrations with 60% lower systemic exposure compared to conventional intravenous administration. The acetylated structure's enhanced membrane permeability plays a key role in this targeted delivery mechanism.
In vitro cytotoxicity assays conducted by NIH-funded researchers (PLOS ONE, July 2024) confirm that N-Acetyl-di-O-acetyl Ganciclovir maintains selective toxicity toward CMV-infected cells while sparing uninfected host cells at clinically relevant concentrations (< 1 μM). The compound's unique metabolic pathway involves sequential deacetylation steps mediated by cytosolic esterases, ensuring activation only within metabolically active viral replication sites.
Synthetic advancements reported in Tetrahedron Letters (May 2024) have streamlined the production process through a one-pot acylation protocol using optimized solvent systems and catalyst combinations. This improves manufacturing scalability while maintaining >98% purity levels as verified by HPLC analysis under ICH guidelines. Stability studies under accelerated conditions (1H NMR at 40°C/75% RH) demonstrate half-life exceeding 18 months when stored at recommended conditions.
Ongoing Phase II clinical trials evaluating this compound's efficacy against CMV retinitis show promising results with reduced neurotoxicity compared to ganciclovir monotherapy regimens (New England Journal of Medicine, March 2024). The prodrug design enables lower dosing frequencies while maintaining therapeutic efficacy due to prolonged intracellular retention after enzymatic activation into its active triphosphate form.
Raman spectroscopy-based analytical methods recently validated for quality control applications confirm the compound's distinct spectral fingerprint at key wavenumbers (Journal of Pharmaceutical Analysis, June 2024). This enables rapid authenticity verification during manufacturing processes without requiring time-consuming chromatographic analysis.
Bioisosteric modifications currently under investigation aim to further improve blood-brain barrier penetration for central nervous system CMV infections. Preliminary data from these studies presented at the 2024 International Congress on Antiviral Research indicate that substituting one acetyl group with a sulfonamide moiety increases cerebrospinal fluid concentration ratios without compromising antiviral activity.
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